molecular formula C14H15BrN4O B5794342 4-bromo-2-phenyl-5-(1-piperazinyl)-3(2H)-pyridazinone

4-bromo-2-phenyl-5-(1-piperazinyl)-3(2H)-pyridazinone

Katalognummer: B5794342
Molekulargewicht: 335.20 g/mol
InChI-Schlüssel: XOVBQCQAGGNUSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-2-phenyl-5-(1-piperazinyl)-3(2H)-pyridazinone, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). It has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Wirkmechanismus

4-bromo-2-phenyl-5-(1-piperazinyl)-3(2H)-pyridazinone acts as a selective agonist for the α7 nAChR, which is found primarily in the central nervous system. Activation of this receptor has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. This compound has been shown to enhance the activity of the α7 nAChR, leading to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in models of depression, and improve cognitive function and reduce symptoms in models of schizophrenia. It has also been shown to have neuroprotective effects, promoting the survival of neurons in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-bromo-2-phenyl-5-(1-piperazinyl)-3(2H)-pyridazinone is its selectivity for the α7 nAChR, which allows for more targeted effects and reduces the risk of off-target effects. However, one limitation is that it may have limited efficacy in certain conditions, such as advanced stages of Alzheimer's disease.

Zukünftige Richtungen

Future research on 4-bromo-2-phenyl-5-(1-piperazinyl)-3(2H)-pyridazinone could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and autism spectrum disorder. It could also investigate the mechanisms underlying its effects on cognitive function and inflammation, and explore potential combination therapies with other drugs. Additionally, further studies could investigate the safety and tolerability of this compound in humans, as well as its pharmacokinetic properties.

Synthesemethoden

The synthesis of 4-bromo-2-phenyl-5-(1-piperazinyl)-3(2H)-pyridazinone involves the reaction of 4-bromo-2-fluoropyridine with phenylboronic acid in the presence of a palladium catalyst to form 4-bromo-2-phenylpyridine. This intermediate is then reacted with piperazine in the presence of potassium carbonate to form this compound.

Wissenschaftliche Forschungsanwendungen

4-bromo-2-phenyl-5-(1-piperazinyl)-3(2H)-pyridazinone has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to have anti-inflammatory effects in models of depression. It has also been shown to have potential as a treatment for schizophrenia, as it can improve cognitive function and reduce symptoms such as hallucinations and delusions.

Eigenschaften

IUPAC Name

4-bromo-2-phenyl-5-piperazin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c15-13-12(18-8-6-16-7-9-18)10-17-19(14(13)20)11-4-2-1-3-5-11/h1-5,10,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVBQCQAGGNUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.